
Propyl 1,2,3-benzothiadiazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 1,2,3-benzothiadiazole-7-carboxylate is a chemical compound that belongs to the class of benzothiadiazoles Benzothiadiazoles are bicyclic aromatic compounds composed of a benzene ring fused to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 1,2,3-benzothiadiazole-7-carboxylate can be synthesized through the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method involves the Herz reaction, where anilines are converted to benzothiadiazoles by treatment with disulfur dichloride, forming an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotised .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale diazotisation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to maintain the stability of the intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
Propyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene or thiadiazole rings.
Scientific Research Applications
Propyl 1,2,3-benzothiadiazole-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of propyl 1,2,3-benzothiadiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: A parent compound with similar structural properties but lacking the propyl and carboxylate groups.
2,1,3-Benzothiadiazole: Another isomer with different positioning of the nitrogen and sulfur atoms in the thiadiazole ring.
Uniqueness
Propyl 1,2,3-benzothiadiazole-7-carboxylate is unique due to the presence of the propyl and carboxylate groups, which enhance its solubility and reactivity compared to its parent compound. These functional groups also provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
124370-16-7 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
propyl 1,2,3-benzothiadiazole-7-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-6-14-10(13)7-4-3-5-8-9(7)15-12-11-8/h3-5H,2,6H2,1H3 |
InChI Key |
LGGNBHZZNNEZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C2C(=CC=C1)N=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


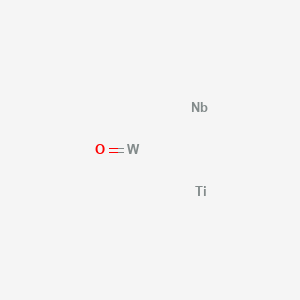
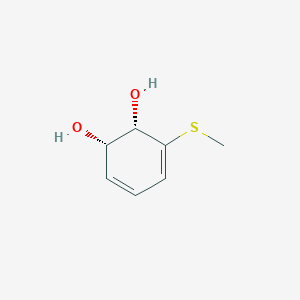
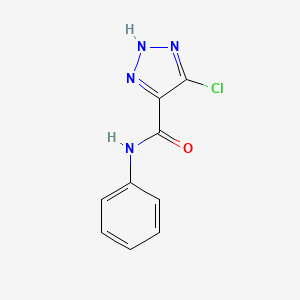
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)
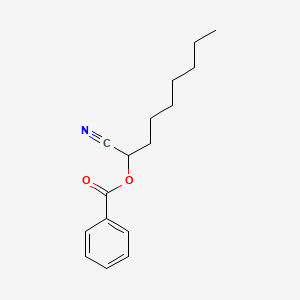

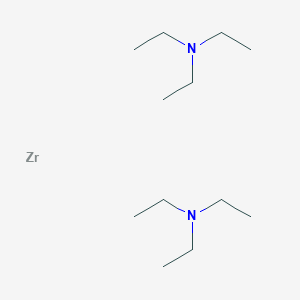
methanone](/img/structure/B14290381.png)
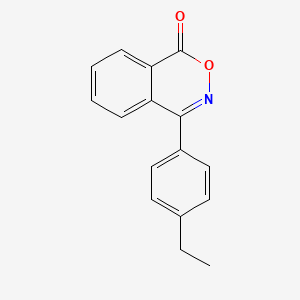

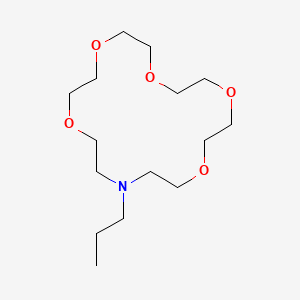
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)

![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
